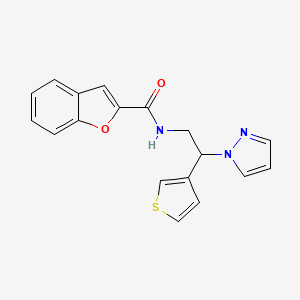

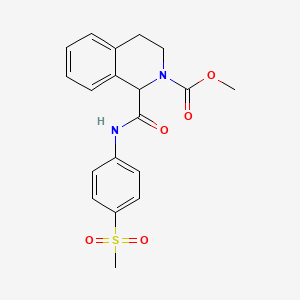

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including cyclocondensation, condensation with various aldehydes, and reactions with thioglycolic acid in DMF or similar solvents. These processes lead to the formation of compounds with benzofuran, pyrazole, and thiophene groups, indicating the complexity and versatility of the synthetic routes available for such molecules (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using various spectral techniques including IR, 1H NMR, 13C NMR, and Mass spectra. These techniques confirm the presence of the benzofuran, pyrazole, and thiophene moieties and provide detailed insights into the molecular architecture of these compounds (Idrees, Kola, & Siddiqui, 2019).

Chemical Reactions and Properties

Compounds in this category have shown potential for antimicrobial activity, indicating their chemical reactivity and potential applications. The structure-activity relationship is influenced by the nature of substituents on the heteroaryl fragment, with thiophene analogs showing superior activity in some cases. This suggests the importance of molecular structure in determining the chemical properties and reactivity of these compounds (Allan et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Knoevenagel condensation, a significant reaction in organic chemistry, is utilized in synthesizing α, β-unsaturated ketones/carboxylic acids, which serve as precursors for developing biologically active molecules. This process has been applied to various pharmacophoric aldehydes and active methylenes, generating compounds with notable anticancer activities. The versatility of this reaction underscores its utility in drug discovery, particularly in generating molecules targeting cancer, DNA, microtubules, and various kinases (Tokala, Bora, & Shankaraiah, 2022).

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives exhibit a wide range of therapeutic properties due to their varied molecular structures. Research into the structure-activity relationships of these compounds reveals no consistent activity pattern, suggesting that the modification and substitution on the thiophene ring can lead to compounds with significant biological activities. This insight is crucial for the design and synthesis of new therapeutic agents with enhanced efficacy and specificity (Drehsen & Engel, 1983).

Development of Novel CNS Acting Drugs

The search for novel CNS acting drugs focuses on heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form the largest class of organic compounds with CNS activity. Compounds containing functional groups like furan, thiophene, and pyrrole have shown effects ranging from depression to convulsion. Identifying these functional chemical groups provides a foundation for synthesizing compounds with potential CNS activity, highlighting the importance of structural diversity in drug discovery for CNS disorders (Saganuwan, 2017).

Propiedades

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMBYJIRWDNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)